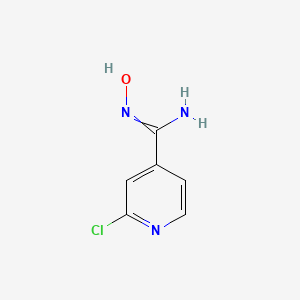

2-chloro-N'-hydroxypyridine-4-carboximidamide

Vue d'ensemble

Description

2-Chloro-N'-hydroxypyridine-4-carboximidamide is a chemical compound with the molecular formula C6H6ClN3O. It is a derivative of pyridine, featuring a chlorine atom and a hydroxylamine group attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N'-hydroxypyridine-4-carboximidamide typically involves the reaction of 2-chloropyridine-4-carboximidoyl chloride with hydroxylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-N'-hydroxypyridine-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield chloropyridine derivatives or carboxylic acids.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Chloro-N'-hydroxypyridine-4-carboximidamide has been investigated for its potential biological activities, including antimicrobial and antiviral properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Case Study: Research has indicated that derivatives of this compound exhibit activity against resistant strains of bacteria such as Staphylococcus aureus, highlighting its potential as a novel antibacterial agent .

Agricultural Science

The compound may have applications as a pesticide or herbicide due to its biological activity. The structural characteristics enable it to act on specific pathways in pests or weeds.

- Data Table: Potential Agricultural Applications

| Application Type | Mechanism of Action | Target Organism |

|---|---|---|

| Herbicide | Inhibition of growth | Weeds |

| Pesticide | Disruption of metabolic processes | Insect pests |

Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. Its reactivity can be exploited in various organic reactions, including nucleophilic substitutions and coupling reactions.

- Synthesis Pathways:

- Reaction with amines to form substituted derivatives.

- Coupling with other electrophiles to create larger molecular frameworks.

Example Mechanisms:

- Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt protein synthesis through ribosomal interaction.

- Pesticidal Activity: It could interfere with metabolic pathways essential for pest survival.

Mécanisme D'action

The mechanism by which 2-chloro-N'-hydroxypyridine-4-carboximidamide exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its mechanism of action.

Comparaison Avec Des Composés Similaires

2-Chloropyridine

4-Hydroxypyridine

N-Hydroxypyridine-4-carboximidamide

Activité Biologique

2-Chloro-N'-hydroxypyridine-4-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a hydroxyl group and a carboximidamide functional group. This specific arrangement is believed to contribute significantly to its biological properties.

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several studies suggest potential pathways:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential enzymes involved in metabolic processes.

- Antiproliferative Effects : It has been observed to exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly in Gram-positive bacteria, suggesting its potential as an antibacterial agent.

-

Cancer Cell Line Testing :

- In vitro studies conducted on HT29 (colon cancer) and FEK4 (fibroblast) cell lines demonstrated that the compound reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating potent antiproliferative activity. Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates compared to controls .

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

A comparative analysis was performed between this compound and other related compounds to assess differences in biological activity:

| Compound | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial/Antiproliferative | 10 | Apoptosis induction |

| N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide | Antimicrobial | 20 | Enzyme inhibition |

| 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine | Anticancer | 15 | DNA binding |

Propriétés

IUPAC Name |

2-chloro-N'-hydroxypyridine-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSMRNWUUNGSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.